Raloxifene 4-Monomethyl Ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

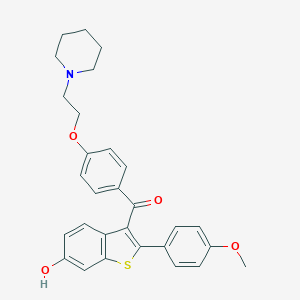

Raloxifene 4-Monomethyl Ether (Compound 37) is a derivative of raloxifene, a selective estrogen receptor modulator (SERM) approved for osteoporosis prevention and breast cancer risk reduction in postmenopausal women. This compound features a methyl ether substitution at the 4-position of the benzothiophene core, replacing one of the hydroxyl groups present in the parent molecule .

Preparation Methods

The synthesis of A-216546 involves the condensation of 1,3-benzodioxole-5-carbaldehyde with nitromethane in the presence of ammonium acetate in acetic acid to form nitrostyrene . This intermediate is then condensed with ethyl 2-(4-methoxybenzoyl)acetate to form the desired product. The industrial production methods for A-216546 are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods.

Chemical Reactions Analysis

A-216546 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

Raloxifene 4-Monomethyl Ether exhibits selective estrogen receptor modulator (SERM) activity, which allows it to bind to estrogen receptors with varying affinities. This compound has been shown to inhibit the proliferation of estrogen-dependent cancers, particularly breast cancer cell lines such as MCF-7, making it a candidate for further investigation in oncology .

Drug Formulation and Bioavailability Enhancement

The poor oral bioavailability of Raloxifene (less than 2%) has prompted researchers to explore formulations that enhance its absorption and efficacy. Notable studies include:

- Nanostructured Lipid Carriers (NLCs) : A study developed NLCs for Raloxifene, significantly enhancing its oral bioavailability by 3.19-fold compared to conventional formulations. The optimized NLCs demonstrated favorable particle characteristics and stability over time .

- Nanofibrous Buccal Films : Another innovative approach involved the creation of core-sheath nanofibers loaded with Raloxifene. This formulation showed a 2.29-fold increase in relative bioavailability when administered buccally compared to oral dispersions. The large surface area of the nanofibers facilitated better contact with the buccal mucosa, improving drug absorption and minimizing first-pass metabolism .

Analytical Applications

This compound is also utilized in analytical chemistry, particularly in method development and validation for drug formulation studies. It serves as a working standard for Abbreviated New Drug Applications (ANDA) to the FDA, ensuring compliance with regulatory standards .

Toxicity Studies

In addition to its therapeutic potential, this compound is used in toxicity studies related to drug formulation. Understanding the safety profile of this compound is crucial for its application in clinical settings .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

Mechanism of Action

A-216546 exerts its effects by selectively binding to the endothelin ETA receptor, blocking the action of endothelin-1 . This inhibition prevents endothelin-1-induced arachidonic acid release and phosphatidylinositol hydrolysis, leading to reduced vasoconstriction and other endothelin-1-mediated effects . The molecular targets involved include the endothelin ETA receptor and associated signaling pathways.

Comparison with Similar Compounds

Key Structural and Functional Attributes:

- Chemical Formula: C₂₉H₂₉NO₄S .

- Mechanism : Acts as an estrogen receptor α (ERα) inhibitor with an IC₅₀ of 1 μM in MCF-7 breast cancer cells .

- Role in Drug Development : Primarily studied as a synthetic intermediate or impurity during raloxifene production, with emerging interest in its pharmacological profile .

Structural Modifications and Pharmacological Implications

Raloxifene derivatives and related SERMs are optimized for tissue selectivity, bioavailability, and reduced off-target effects. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Research Findings and Mechanistic Insights

This compound

- ERα Inhibition : Demonstrates reduced ERα binding compared to raloxifene, likely due to steric hindrance from the 4-OCH₃ group, which disrupts hydrogen bonding critical for receptor interaction .

- Antitumor Activity : Suppresses MCF-7 cell proliferation (IC₅₀ = 1 μM), though efficacy is lower than raloxifene (IC₅₀ ~ 0.1–0.5 nM) .

Arzoxifene

- Bioavailability : Improved oral absorption vs. raloxifene due to ether hinge, enhancing antiestrogenic effects in breast tissue .

- Preclinical Efficacy : Inhibited mammary tumor growth by 60% in rodent models, outperforming raloxifene and tamoxifen .

Bazedoxifene

- SERD Activity : Induces ERα degradation via helix-12 displacement, effective against tamoxifen-resistant ER mutations (e.g., Y537S) .

6′-Methoxy Raloxifene-analog

- Bone-Specific Effects : Retains hydroxyl groups critical for collagen-mineral interaction, enhancing bone hydration and mechanical strength without ER activation .

Limitations and Clinical Challenges

- This compound: Limited data on long-term safety or tissue-specific effects; reduced ER binding may compromise therapeutic utility in osteoporosis .

- Arzoxifene : Failed in Phase III trials due to insufficient efficacy in breast cancer prevention despite promising preclinical data .

- Tamoxifen : Increased thromboembolic and endometrial cancer risks limit its use in prevention .

Biological Activity

Raloxifene 4-Monomethyl Ether (also known as Compound 37) is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the prevention of osteoporosis and breast cancer in postmenopausal women. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, pharmacokinetics, and potential therapeutic applications.

This compound primarily targets the estrogen receptor α (ERα) . This receptor is crucial for mediating estrogen's effects on various tissues, including breast and bone. The compound acts as an antagonist at ERα, inhibiting estrogen's proliferative effects in breast tissue while exerting estrogen-like effects in bone tissue, which is beneficial for maintaining bone density.

Biochemical Pathways

The interaction of this compound with ERα leads to several downstream effects:

- Inhibition of Cell Proliferation : It effectively suppresses the proliferation of MCF-7 cells, a widely studied breast cancer cell line. This inhibition is crucial for its potential use in breast cancer therapy .

- Modulation of Gene Expression : Binding to ERα induces conformational changes that allow the receptor to interact with specific DNA sequences known as estrogen response elements (EREs), leading to altered expression of genes involved in cell growth and apoptosis .

Pharmacokinetics

Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation in the liver and intestines. The pharmacokinetic profile indicates:

- Bioavailability : The absolute bioavailability of Raloxifene is approximately 2%, necessitating careful formulation for effective delivery.

- Half-life : The average plasma elimination half-life ranges from 27 to 32 hours, allowing for sustained therapeutic levels with appropriate dosing regimens .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibits MCF-7 cell proliferation, with IC50 values indicating potent anti-proliferative effects at low concentrations (around 5 µM) .

- Transdermal Delivery Systems : Research has explored transdermal formulations to enhance the bioavailability and adherence to treatment regimens. A study developed a polymer-based transdermal system that successfully delivered Raloxifene over a week, achieving target flux rates that exceeded expectations .

- Antiviral Properties : Recent investigations have also uncovered potential antiviral activities against SARS-CoV-2. Raloxifene demonstrated dose-dependent inhibition of viral replication in Vero E6 cells, with significant reductions in viral titers observed at concentrations as low as 5 µM .

Table 1: Summary of Biological Activity

| Activity Type | Effect | Concentration (µM) | Reference |

|---|---|---|---|

| Anticancer (MCF-7 cells) | Inhibition of proliferation | 5 - 15 | |

| Antiviral (SARS-CoV-2) | Inhibition of replication | 5 - 15 | |

| Transdermal delivery | Sustained release | N/A |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~2% |

| Half-life | 27 - 32 hours |

| Primary Metabolism | Glucuronidation |

Properties

IUPAC Name |

[6-hydroxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO4S/c1-33-23-10-7-21(8-11-23)29-27(25-14-9-22(31)19-26(25)35-29)28(32)20-5-12-24(13-6-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDULJACWWWFGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.